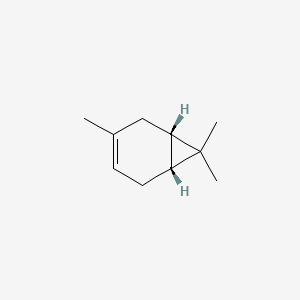

(+)-3-Carene

Description

(+)-3-Carene has been reported in Artemisia annua, Pinus sylvestris, and other organisms with data available.

Properties

IUPAC Name |

(1S,6R)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOFWKZOCNGFEC-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C(C1)C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H]2[C@H](C1)C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858827 | |

| Record name | (+)-3-Carene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear, very faintly yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1S)-(+)-3-Carene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10980 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

498-15-7, 13466-78-9 | |

| Record name | (+)-3-Carene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Carene, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-3-Carene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CARENE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBL40A7IA6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Data of (+)-3-Carene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (+)-3-Carene, a bicyclic monoterpene found in a variety of plants, notably in turpentine. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of its biological activity.

Physicochemical Data of this compound

The following tables summarize the key quantitative data for this compound, compiled from various scientific and chemical data sources.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆ | [1][2][3] |

| Molecular Weight | 136.23 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow clear liquid | [4][5] |

| Odor | Sweet, pungent, pine-like, citrusy | [4][5][6] |

| Melting Point | < 25 °C | [1][6] |

| Boiling Point | 170-172 °C at 760 mmHg | [1][3][4] |

| Flash Point | 47 °C to 55 °C (closed cup) | [2][4] |

Table 2: Density and Refractive Index of this compound

| Property | Value | Temperature (°C) | Pressure | Reference(s) |

| Density | 0.865 g/mL | 25 | 760 mmHg | [1] |

| 0.857 g/mL | 25 | 760 mmHg | [2][7] | |

| 0.86 g/cm³ | 20 | 760 mmHg | [3] | |

| Refractive Index | n20/D 1.474 | 20 | 760 mmHg | [2][7] |

| 1.468-1.478 | Not Specified | 760 mmHg | [6] |

Table 3: Optical and Solubility Properties of this compound

| Property | Value | Conditions | Reference(s) |

| Optical Rotation [α] | +15° to +17° | 20°C, neat | [1][2] |

| Solubility in Water | 4.581 mg/L (estimated) | 25°C | [4] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, benzene, pet ether | Standard | [4][5][6] |

| LogP (o/w) | 4.321 to 4.38 (estimated) | Standard | [4][6] |

Table 4: Vapor Pressure of this compound

| Vapor Pressure | Temperature (°C) | Reference(s) |

| 1.862 mmHg | 25 | [4] |

| 2.73 hPa (2.05 mmHg) | 20 | [1] |

| 3.72 mmHg | Not Specified | [6] |

Experimental Protocols for Physicochemical Property Determination

The following are detailed methodologies for key experiments cited in the determination of the physicochemical properties of terpenes like this compound.

2.1. Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient way to determine the boiling point of a small amount of liquid.[8]

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating source (Bunsen burner or hot plate), and mineral oil.

-

Procedure:

-

A small amount of this compound (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the side arm is properly positioned for heating.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[8]

-

As the temperature rises, air trapped in the capillary tube will escape. When the boiling point is reached, a continuous stream of bubbles will emerge from the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.[8]

-

2.2. Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how light bends as it passes through a substance and is a characteristic property.[7][9]

-

Apparatus: Abbe refractometer, light source (sodium lamp), constant temperature water bath, and a dropper.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

-

A few drops of this compound are placed on the surface of the lower prism using a dropper.

-

The prisms are closed and locked.

-

The instrument is connected to a circulating water bath to maintain a constant temperature (typically 20°C).

-

Light is directed through the sample, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.[10]

-

2.3. Determination of Optical Rotation (Polarimetry)

Optical rotation is the angle through which the plane of polarized light is rotated upon passing through a sample of a chiral substance.[11][12]

-

Apparatus: Polarimeter, sodium lamp (589 nm), polarimeter tube (typically 100 mm).

-

Procedure:

-

The polarimeter is switched on and allowed to warm up.

-

The polarimeter tube is cleaned and rinsed with the sample, this compound.

-

The tube is filled with neat this compound, ensuring no air bubbles are present.

-

The tube is placed in the polarimeter.

-

The analyzer is rotated until the field of view is at its darkest or a uniform brightness is achieved (depending on the instrument).

-

The observed angle of rotation is recorded.

-

The specific rotation is calculated if the sample is a solution, but for a neat liquid, the observed rotation is often reported along with the path length.[2][11]

-

2.4. Determination of Water Solubility (Shake-Flask Method)

This method determines the concentration of a solute in a saturated aqueous solution.[4][13]

-

Apparatus: Erlenmeyer flasks with stoppers, orbital shaker with temperature control, centrifuge, and an analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS).

-

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in an Erlenmeyer flask.

-

The flask is sealed and placed in an orbital shaker at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then centrifuged at high speed to separate the undissolved this compound from the aqueous phase.

-

A known volume of the clear aqueous supernatant is carefully removed.

-

The concentration of this compound in the aqueous sample is determined using a suitable analytical method like GC-MS, which has been calibrated with standards of known concentrations.[4][13]

-

2.5. Purity Analysis (Gas Chromatography)

Gas chromatography is used to separate and quantify the components of a volatile mixture, thereby determining the purity of a substance.[14][15]

-

Apparatus: Gas chromatograph with a Flame Ionization Detector (FID), a suitable capillary column (e.g., HP-Innowax), helium carrier gas, and an autosampler.

-

Procedure:

-

A small, precise volume of the this compound sample is injected into the GC inlet, where it is vaporized.

-

The vaporized sample is carried by the helium gas through the capillary column. The components of the sample separate based on their boiling points and interactions with the stationary phase of the column.

-

As each component elutes from the column, it is detected by the FID.

-

The detector generates a signal that is proportional to the amount of the component, resulting in a chromatogram with peaks for each component.

-

The area of each peak is integrated, and the percent purity is calculated by dividing the area of the this compound peak by the total area of all peaks and multiplying by 100.[15]

-

Biological Activity and Signaling

Recent studies have indicated that this compound possesses notable biological activities, particularly in promoting the differentiation of osteoblastic cells, which are responsible for bone formation.[16]

3.1. Proposed Mechanism of Osteogenic Differentiation

This compound has been shown to stimulate the activity of alkaline phosphatase, an early marker of osteoblastic differentiation, and to promote calcium deposition in a dose-dependent manner.[16] The proposed mechanism involves the activation of the Mitogen-Activated Protein (MAP) Kinase signaling pathways. This activation leads to the increased transcription of genes related to osteoblast mineralization, such as osteopontin and type I collagen.[16]

Caption: Proposed signaling pathway for this compound-induced osteoblastic differentiation.

General Workflow for Physicochemical and Biological Characterization

The comprehensive analysis of a natural product like this compound follows a structured workflow, from isolation to the determination of its biological function. This process is essential for drug discovery and development.

Caption: General workflow for the characterization of a natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. res.cloudinary.com [res.cloudinary.com]

- 3. A Rapid and Highly Predictive in vitro Screening Platform for Osteogenic Natural Compounds Using Human Runx2 Transcriptional Activity in Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. RCAAP - Terpenes solubility in water and their environmental distribution [rcaap.pt]

- 6. researchgate.net [researchgate.net]

- 7. dhymedical.com [dhymedical.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 12. digicollections.net [digicollections.net]

- 13. path.web.ua.pt [path.web.ua.pt]

- 14. agilent.com [agilent.com]

- 15. youtube.com [youtube.com]

- 16. Low concentration of 3-carene stimulates the differentiation of mouse osteoblastic MC3T3-E1 subclone 4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isolation of (+)-3-Carene from Turpentine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-3-Carene, a bicyclic monoterpene, is a valuable natural product with significant potential in the pharmaceutical and chemical industries. Its primary natural source is turpentine, the essential oil obtained from the resin of various pine species. The concentration of this compound in turpentine is highly dependent on the specific Pinus species, geographical location, and distillation methods. This technical guide provides an in-depth overview of the natural sources of this compound, with a focus on its prevalence in different turpentine varieties. Furthermore, it details the principal methodologies for its extraction and purification, including fractional distillation and a chemical conversion method designed to enhance separation efficiency. This document aims to serve as a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate the efficient isolation of high-purity this compound for research and development purposes.

Natural Sources of this compound in Turpentine

Turpentine is a complex mixture of terpenes, primarily α-pinene and β-pinene, with varying amounts of other monoterpenes, including this compound.[1] The composition of turpentine is significantly influenced by the species of pine from which the resin is harvested.[2] Certain Pinus species are known to produce turpentine with a considerably higher percentage of this compound, making them ideal sources for its extraction.

Quantitative Analysis of this compound in Various Turpentine Sources

The table below summarizes the percentage of this compound found in the turpentine of several Pinus species, as reported in various studies. This data is crucial for selecting the most suitable raw material for efficient extraction.

| Pinus Species | Common Name | Percentage of this compound in Turpentine | Reference(s) |

| Pinus roxburghii | Chir Pine | 55-65% | [3] |

| Pinus sylvestris | Scots Pine | 6.54% - 9.68% | [4] |

| Pinus longifolia | Longleaf Indian Pine | ~16.3% - 23.61% | [5] |

| Pinus merkusii | Sumatran Pine | Present, but percentage varies | [6] |

Note: The composition of turpentine can vary based on factors such as genetics, geography, and age of the tree.

Extraction and Purification Methodologies

The isolation of this compound from turpentine primarily relies on two methods: fractional distillation and a chemical method aimed at removing closely boiling impurities. The choice of method depends on the initial composition of the turpentine and the desired purity of the final product.

Fractional Distillation

Fractional distillation is the most common industrial method for separating the components of turpentine.[7] This technique exploits the differences in the boiling points of the various terpenes. However, the boiling points of some terpenes, such as β-pinene and this compound, are very close, making a clean separation challenging. To prevent the thermal degradation of these sensitive compounds, distillation is typically carried out under vacuum.[7]

Understanding the boiling points of the major components of turpentine is essential for designing an effective fractional distillation protocol.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) at 1 atm |

| α-Pinene | C₁₀H₁₆ | 136.24 | 155-156 |

| β-Pinene | C₁₀H₁₆ | 136.24 | 164-166 |

| This compound | C₁₀H₁₆ | 136.24 | 170-172 |

| d-Limonene | C₁₀H₁₆ | 136.24 | 176-177 |

| p-Cymene | C₁₀H₁₆ | 134.22 | 177 |

Data compiled from various sources.

This protocol is a generalized procedure based on common practices in the fractional distillation of essential oils. Optimal parameters may vary depending on the specific composition of the turpentine and the distillation apparatus.

Objective: To separate this compound from other terpenes in turpentine oil.

Apparatus:

-

Round-bottom flask

-

Fractional distillation column (e.g., Vigreux, packed column with Raschig rings or structured packing)

-

Distillation head with condenser and collection flask(s)

-

Heating mantle with stirrer

-

Vacuum pump and vacuum gauge

-

Thermometers (for pot and head temperature)

-

Cold trap

Procedure:

-

Charging the Still: The turpentine oil is charged into the round-bottom flask. It is recommended to fill the flask to no more than two-thirds of its volume.

-

System Assembly: The fractional distillation apparatus is assembled securely. Ensure all joints are properly sealed to maintain a vacuum.

-

Vacuum Application: The system is evacuated to the desired pressure. A typical pressure range for turpentine distillation is 5 to 60 mmHg.[8][9]

-

Heating and Equilibration: The heating mantle is turned on, and the turpentine is gradually heated to its boiling point under the applied vacuum. The column is allowed to equilibrate by running under total reflux for a period, allowing the vapor-liquid equilibrium to be established.

-

Fraction Collection: The distillation is started by setting a specific reflux ratio (e.g., 10:1 or higher for fine separation).[8] Fractions are collected based on the vapor temperature at the distillation head.

-

Fraction 1 (Heads): The most volatile components, primarily α-pinene, will distill first.

-

Fraction 2 (Intermediate Cut): This fraction will contain a mixture of components, including β-pinene.

-

Fraction 3 (this compound Rich): As the temperature rises, the fraction rich in this compound is collected. The exact temperature will depend on the operating pressure.

-

Fraction 4 (Tails): The least volatile components, such as limonene and p-cymene, will distill last.

-

-

Analysis: Each fraction should be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to determine its composition and the purity of the isolated this compound.

Chemical Method for Enhanced Separation

Due to the close boiling points of β-pinene and this compound, achieving high purity through fractional distillation alone can be difficult and energy-intensive. A patented chemical method addresses this challenge by selectively converting β-pinene into a higher-boiling compound, nopol, which is then easily separated from this compound by distillation.[10]

This protocol is adapted from patent CN103408390B.[10]

Objective: To selectively react β-pinene in turpentine to facilitate the purification of this compound by distillation.

Materials:

-

Turpentine oil containing β-pinene and this compound

-

Aldehyde compound (e.g., paraformaldehyde)

-

Autoclave or suitable reaction vessel

-

Separatory funnel

-

Vacuum distillation apparatus

Procedure:

Part 1: Condensation Reaction

-

Reactant Charging: Turpentine oil and an aldehyde compound (e.g., paraformaldehyde) are added to an autoclave. The molar ratio of the aldehyde group to the β-pinene in the turpentine should be between 1:1 and 2:1.[10]

-

Reaction: The mixture is stirred and heated in the sealed autoclave at a temperature of 150-200°C for 2-10 hours.[10] This reaction converts β-pinene to the higher-boiling nopol.

-

Cooling: After the reaction is complete, the autoclave is cooled to room temperature.

Part 2: Work-up and Purification

-

Washing: The reaction mixture is transferred to a separatory funnel and washed with hot water (approximately 80°C) to remove any unreacted aldehyde.[10] The layers are separated, and the upper organic layer is retained.

-

Vacuum Distillation: The washed organic layer is subjected to vacuum distillation at a pressure of 0.5-1.5 kPa (3.75-11.25 Torr).[10]

Visualizing the Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the extraction and purification processes described.

Caption: Workflows for this compound extraction from turpentine.

Conclusion

The successful isolation of high-purity this compound from turpentine is a critical step for its application in drug development and fine chemical synthesis. This guide has provided a comprehensive overview of the key considerations, from the selection of appropriate raw materials rich in this compound to detailed protocols for its extraction and purification. While fractional distillation remains a viable method, the chemical conversion of β-pinene offers a more efficient route to achieving high-purity this compound. For researchers and professionals in the field, a thorough understanding of these methodologies, coupled with careful analytical monitoring, will be paramount in unlocking the full potential of this valuable natural compound. Further research into optimizing distillation parameters and exploring alternative catalytic systems for selective terpene conversions could lead to even more efficient and sustainable extraction processes.

References

- 1. Turpentine - Wikipedia [en.wikipedia.org]

- 2. gumspiritsofturpentine.com [gumspiritsofturpentine.com]

- 3. phytojournal.com [phytojournal.com]

- 4. acgpubs.org [acgpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN103408390B - Method for extracting 3-carene from turpentine - Google Patents [patents.google.com]

The Biosynthesis of (+)-3-Carene: A Key Defensive Monoterpene in Conifers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of (+)-3-carene, a prominent bicyclic monoterpene in the oleoresin of many coniferous species. This compound plays a crucial role in the chemical defense of these long-lived trees against insect pests and pathogens. Understanding its biosynthesis is pivotal for developing pest-resistant trees and for the potential biotechnological production of this valuable natural compound. This document details the enzymatic steps, regulatory mechanisms, quantitative data, and key experimental protocols relevant to the study of this compound biosynthesis.

The Core Biosynthetic Pathway

The biosynthesis of this compound, like all monoterpenes, originates from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are produced through the methylerythritol phosphate (MEP) pathway in the plastids of plant cells.

The key steps in the formation of this compound are:

-

Geranyl Diphosphate (GPP) Synthesis: IPP and DMAPP are condensed by the enzyme geranyl diphosphate synthase (GPPS) to form the ten-carbon intermediate, geranyl diphosphate (GPP). GPP is the universal precursor for all monoterpenes.[1]

-

Cyclization by this compound Synthase: The crucial step in the formation of this compound is the cyclization of GPP, catalyzed by the enzyme this compound synthase (TPS-3car). This enzyme belongs to the terpene synthase (TPS) family. The proposed reaction mechanism involves the following steps:

-

Ionization and Isomerization: The reaction is initiated by the divalent metal ion-dependent ionization of GPP, leading to the formation of a geranyl cation. This cation can then isomerize to a linalyl diphosphate intermediate.

-

Cyclization: The linalyl intermediate undergoes cyclization to form an α-terpinyl cation.

-

Cyclopropyl Ring Formation: A final 1,3-hydride shift and subsequent ring closure result in the formation of the characteristic bicyclic structure of this compound.

-

Biosynthesis Pathway Diagram

References

Toxicological Profile and Safety Data of (+)-3-Carene for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile and safety data for (+)-3-Carene, a bicyclic monoterpene commonly used in fragrance, flavor, and as a chemical intermediate. The information is intended to assist laboratory personnel in making informed decisions regarding safe handling and use.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 3,7,7-trimethylbicyclo[4.1.0]hept-3-ene | |

| Synonyms | delta-3-Carene, (1S,6R)-3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene | |

| CAS Number | 13466-78-9 | |

| Molecular Formula | C₁₀H₁₆ | |

| Molecular Weight | 136.24 g/mol | |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Odor | Woody, pine-like | [1] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

| Flash Point | ~46 °C (115 °F) | [2] |

| Vapor Pressure | 3.72 mmHg @ 25 °C | [2] |

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for this compound.

Table 2.1: Acute Toxicity

| Endpoint | Species | Route | Value | Classification | Reference |

| LD₅₀ | Rat | Oral | 4800 mg/kg | Not Classified | [2][3][4] |

| LD₅₀ | Rabbit | Dermal | > 5000 mg/kg | Not Classified | [3] |

| LC₅₀ | - | Inhalation | Not Determined | - | [1] |

| RD₅₀ (Sensory Irritation) | Mouse | Inhalation | 1345 ppm | Irritant | [5] |

LD₅₀: Lethal Dose, 50%; LC₅₀: Lethal Concentration, 50%; RD₅₀: Concentration causing a 50% decrease in respiratory frequency.

Table 2.2: Irritation and Sensitization

| Endpoint | Species/Test System | Result | Classification | Reference |

| Skin Irritation | - | Irritant | GHS Category 2 | [6] |

| Eye Irritation | Rabbit | No eye irritation (OECD 405) | Not Classified | [7] |

| Skin Sensitization | Guinea Pig (GPMT) | Weak sensitizer | GHS Category 1 | [8] |

| Respiratory Sensitization | - | Insufficient data | - | [7] |

GPMT: Guinea Pig Maximization Test.

Table 2.3: Genotoxicity

| Test System | Metabolic Activation | Result | Reference |

| Ames Test (Bacterial Reverse Mutation) | With and without S9 | Negative | [8] (read-across from α-pinene) |

Table 2.4: Carcinogenicity and Reproductive Toxicity

| Endpoint | Species/Method | Result | Reference |

| Carcinogenicity | - | Not classifiable as a human carcinogen (IARC, NTP, ACGIH, OSHA) | [1] |

| Reproductive/Developmental Toxicity | TTC Approach (Cramer Class I) | No concern at current exposure levels | [8] |

TTC: Threshold of Toxicological Concern.

Experimental Protocols

Detailed experimental protocols for studies conducted specifically on this compound are often proprietary. However, standardized OECD guidelines are typically followed. Below are summaries of the relevant methodologies.

Ames Test (OECD 471 - Bacterial Reverse Mutation Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[9][10][11][12][13]

-

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) due to a mutation. The assay measures the ability of the test substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[9][13]

-

Methodology:

-

Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA.[9]

-

Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.[11]

-

Procedure: The bacterial strains are exposed to various concentrations of the test substance.[10] Two common methods are the plate incorporation and the pre-incubation method.[10]

-

Analysis: After incubation for 48-72 hours, the number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least two to three times higher than the solvent control.[11]

-

Guinea Pig Maximization Test (GPMT) (OECD 406)

The GPMT is a method to assess the skin sensitization potential of a substance.[14]

-

Principle: This test aims to induce and elicit an allergic contact dermatitis response in guinea pigs.[14]

-

Methodology:

-

Induction Phase:

-

Day 0: Intradermal injections of the test substance (with and without Freund's Complete Adjuvant) and the adjuvant alone are made in the scapular region of the test animals.[14]

-

Day 7: A topical application of the test substance is applied to the same area and covered with an occlusive dressing for 48 hours.[14]

-

-

Challenge Phase:

-

Day 21: A non-irritating concentration of the test substance is applied topically to a naive area of the skin on both test and control animals and covered with an occlusive dressing for 24 hours.[14]

-

-

Analysis: The challenge sites are observed for erythema and edema at 48 and 72 hours after the start of the challenge. The incidence and severity of the skin reactions in the test group are compared to the control group.[15]

-

Visualizations

Experimental Workflow for Safety Assessment

Caption: Logical workflow for the toxicological safety assessment of a chemical like this compound.

Proposed Mechanism of Skin Sensitization

Caption: Adverse Outcome Pathway for skin sensitization initiated by a pre-hapten like this compound.

Mechanism of Toxicity

Irritation

This compound is considered a skin and mucous membrane irritant.[16][17] The mechanism is likely related to its lipophilic nature, allowing it to disrupt the lipid barrier of the skin, leading to inflammation and damage to keratinocytes. Inhalation of high concentrations can cause respiratory irritation and central nervous system (CNS) effects such as headache and confusion.[16][17]

Skin Sensitization

The primary mechanism of concern for this compound is skin sensitization.[6][16] It is considered a pre-hapten, meaning it is not reactive itself but can be activated to form a hapten.[18] This activation can occur through auto-oxidation upon exposure to air or through metabolic processes in the skin, potentially involving cytochrome P450 enzymes.[19][20] The resulting reactive intermediates, such as epoxides or hydroperoxides, are electrophilic and can covalently bind to nucleophilic residues on skin proteins.[18] This hapten-protein adduct is then recognized as an antigen by the immune system, leading to the induction of an allergic response (Type IV hypersensitivity) upon subsequent exposures.[18]

Safe Handling and First Aid

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Personal Protective Equipment (PPE):

-

First Aid:

-

Skin Contact: Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[1]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.

-

Inhalation: Move the person to fresh air. Seek medical attention if irritation or other symptoms occur.[1]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[1]

-

Conclusion

This compound has a low order of acute oral and dermal toxicity. The primary hazards associated with its use in a laboratory setting are skin irritation and the potential for skin sensitization. It is not considered to be mutagenic based on the available data. Adherence to standard laboratory safety procedures, including the use of appropriate personal protective equipment and working in a well-ventilated area, is crucial to minimize exposure and potential adverse effects.

References

- 1. semiochemical.com [semiochemical.com]

- 2. researchgate.net [researchgate.net]

- 3. directpcw.com [directpcw.com]

- 4. fishersci.com [fishersci.com]

- 5. Evaluation of sensory irritation of delta3-carene and turpentine, and acceptable levels of monoterpenes in occupational and indoor environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 7. vigon.com [vigon.com]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. nib.si [nib.si]

- 10. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 11. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 12. biosafe.fi [biosafe.fi]

- 13. The bacterial reverse mutation test | RE-Place [re-place.be]

- 14. Guinea pig maximisation test - Wikipedia [en.wikipedia.org]

- 15. theraindx.com [theraindx.com]

- 16. Pathways to Highly Oxidized Products in the Δ3-Carene + OH System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Human exposure to 3-carene by inhalation: toxicokinetics, effects on pulmonary function and occurrence of irritative and CNS symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ftp.cdc.gov [ftp.cdc.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of (+)-3-Carene and Its Derivatives

Abstract: (+)-3-Carene, a bicyclic monoterpene naturally abundant in turpentine and various plant essential oils, has emerged as a molecule of significant interest in pharmacological research and synthetic chemistry.[1] Its unique chiral structure, featuring a cyclopropane ring fused to a cyclohexene core, makes it a valuable starting material for the synthesis of novel bioactive compounds.[1][2] This technical guide provides an in-depth overview of the diverse biological activities of this compound and its synthetically derived analogues. It consolidates quantitative data on its antimicrobial, anti-inflammatory, and central nervous system effects, details the experimental protocols used to ascertain these activities, and visualizes the underlying mechanisms and synthetic pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the therapeutic potential of the carane scaffold.

Antimicrobial Activities

This compound and its derivatives exhibit a broad spectrum of antimicrobial activities, targeting both bacteria and fungi. The parent compound is particularly noted for its antibacterial effects, while its synthetic derivatives have shown potent antifungal properties.

Antibacterial Activity of this compound

This compound has demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, including food spoilage organisms.[3] Its mechanism of action is multifaceted, leading to bacterial cell death through several simultaneous insults.[3][4]

Mechanism of Action: The antibacterial action of this compound is not attributed to a single target but rather a cascade of disruptive events.[5]

-

Cell Membrane and Wall Damage: The lipophilic nature of 3-carene allows it to compromise the integrity of the bacterial cell wall and membrane. This leads to increased permeability and the subsequent leakage of essential intracellular components, such as potassium ions, proteins, and alkaline phosphatase (AKP).[3][4][6][7]

-

Metabolic Disruption: It interferes with crucial metabolic pathways, particularly the Tricarboxylic Acid (TCA) cycle. The activity of key enzymes like succinate dehydrogenase (SDH) and malate dehydrogenase (MDH) is inhibited, disrupting cellular respiration and energy production.[3][4][5] This leads to a significant reduction in intracellular ATP levels.[4][7]

-

Genomic DNA Interaction: Evidence suggests that 3-carene can bind to bacterial genomic DNA, altering its conformation and structure, which interferes with replication and transcription processes.[3][4]

-

Oxidative Stress: The compound can induce the generation of reactive oxygen species (ROS) within the bacterial cell, causing oxidative damage to cellular components.[5]

References

- 1. Synthesis of Bioactive Compounds from 3-Carene (II): Synthesis, Antifungal Activity and 3D-QSAR Study of (Z)- and (E)-3-Caren-5-One Oxime Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antimicrobial Activity and Proposed Action Mechanism of 3-Carene against Brochothrix thermosphacta and Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity and Proposed Action Mechanism of 3-Carene against Brochothrix thermosphacta and Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unraveling the antibacterial mechanism of 3-carene against Pseudomonas fragi by integrated proteomics and metabolomics analyses and its application in pork - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antibacterial Mechanism of 3-Carene against the Meat Spoilage Bacterium Pseudomonas lundensis and Its Application in Pork during Refrigerated Storage - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Utilization of (+)-3-Carene as a Chiral Precursor in the Synthesis of Bioactive Molecules

Executive Summary: (+)-3-Carene, a naturally abundant bicyclic monoterpene, represents a valuable and cost-effective chiral starting material for the synthesis of complex, high-value bioactive molecules. Its unique stereochemistry and strained bicyclo[4.1.0]heptane framework, featuring a gem-dimethylcyclopropane ring, provide a versatile platform for constructing a diverse array of molecular architectures. This guide details the key synthetic transformations of this compound and its application in the synthesis of notable anticancer, antiviral, and antifungal agents, as well as cannabinoid analogues. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support researchers and drug development professionals in leveraging this important natural resource.

Introduction to this compound

This compound is a major constituent of turpentine oil from various pine species and is readily available as an enantiomerically pure compound. Its structure is characterized by a cyclohexene ring fused to a gem-dimethylcyclopropane ring, creating a strained and reactive bicyclic system. The presence of a trisubstituted double bond, allylic positions, and the cyclopropane ring offers multiple sites for selective chemical modification, making it an ideal chiral building block for asymmetric synthesis.[1] The strategic functionalization of this compound allows for the retention of its native framework or its rearrangement into other valuable synthons.[1][2]

Figure 1: Logical workflow illustrating the value of this compound.

Key Synthetic Transformations of this compound

The reactivity of this compound is dominated by its double bond and the adjacent allylic positions. These sites allow for a range of selective transformations that serve as entry points to more complex molecules.

Oxidation Reactions

Oxidation is one of the most fundamental transformations of this compound, providing key oxygenated intermediates.

-

Allylic Oxidation: The allylic positions of this compound can be selectively oxidized to introduce carbonyl functionalities. A common transformation is the oxidation to 3-caren-5-one using reagents like tert-butyl hydroperoxide (TBHP).[3][4] This ketone is a crucial intermediate for synthesizing antifungal compounds. Further oxidation can yield (−)-3-carene-2,5-dione.

-

Epoxidation: The double bond of this compound readily undergoes epoxidation to form 3,4-epoxycaranes.[1] The reaction can be catalyzed by various systems, including those based on molybdenum or tungsten, with hydrogen peroxide as the oxidant, often leading to high yields.[2] For instance, a system using Na2WO4 and H2O2 can achieve an 87% yield of the corresponding epoxide.[2] These epoxides are versatile intermediates for synthesizing amino alcohols and other derivatives.[5]

-

Ozonolysis: Cleavage of the double bond via ozonolysis is a powerful strategy for ring-opening and generating acyclic synthons.[6] This reaction produces key intermediates like caronaldehyde, which can be further functionalized.[7] The ozonolysis of this compound has been studied extensively, with determined rate constants and product yields informing both synthetic and atmospheric chemistry.[7]

Aziridination and Amination

Nitrogen-containing derivatives of this compound are valuable for developing chiral ligands and bioactive molecules.

-

Aziridination: Direct aziridination of the double bond, for example using chloramine-T trihydrate, yields N-tosylaziridine derivatives.[8]

-

Ring-Opening of Aziridines: The resulting aziridines can be opened with nucleophiles, such as sodium azide, followed by reduction to afford optically pure mono-N-tosylated-1,2-diamines.[8] These diamines are effective ligands in asymmetric transfer hydrogenations.[8]

Cycloaddition Reactions

The alkene in this compound can participate in cycloaddition reactions to build more complex polycyclic systems. The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a notable example used to construct cyclopentenone-containing molecules.[9][10][11] This reaction is typically catalyzed by cobalt carbonyl complexes and is highly effective for intramolecular cyclizations, proceeding with excellent regio- and stereoselectivity.[12]

Figure 2: Key synthetic pathways from this compound to bioactive molecules.

Synthesis of Specific Bioactive Molecules

The versatility of this compound is demonstrated by its successful application in the total synthesis of several complex and potent bioactive molecules.

Anticancer Agent: (+)-Ingenol

Ingenol mebutate, a derivative of ingenol, is an FDA-approved drug for treating actinic keratosis.[13] A highly efficient, 14-step total synthesis of (+)-ingenol was developed starting from inexpensive this compound.[13][14] This landmark synthesis showcases a "two-phase" strategy, where the complex carbon skeleton is first assembled and then strategically oxidized.[13][15] This approach avoids the challenges of carrying highly oxidized intermediates through multiple steps and validates the use of simple terpenes for producing complex, medicinally relevant molecules.[13]

Antiviral Agent: Precursor for Nirmatrelvir (PF-07321332)

The antiviral drug nirmatrelvir, a key component of Paxlovid, contains a rigid bicyclic amino acid fragment. An 11-step synthesis of this key fragment has been reported starting from this compound, highlighting its utility in constructing complex scaffolds for antiviral agents.[16]

Antifungal Agents from 3-Caren-5-one

A series of (Z)- and (E)-3-caren-5-one oxime sulfonates have been synthesized and evaluated for their antifungal activity.[3] The synthesis begins with the selective allylic oxidation of this compound to 3-caren-5-one.[3][4] This ketone is then converted to its oxime, which is subsequently reacted with various sulfonyl chlorides to produce the target compounds. Several of these derivatives exhibited excellent antifungal activity against pathogens like P. piricola.[3]

Cannabinoid Analogues

This compound serves as a precursor for synthesizing Δ(3)-tetrahydrocannabinol (Δ(3)-THC) analogues, which are structural isomers of the main psychoactive component of cannabis, Δ(9)-THC.[17] These syntheses typically involve the condensation of this compound with substituted phenols (e.g., orcinol) under Lewis acid catalysis. The resulting analogues have shown differential binding affinities for the CB1 and CB2 cannabinoid receptors, making them interesting candidates for further pharmacological investigation.[17]

Experimental Protocols

This section provides generalized methodologies for key transformations of this compound based on published procedures.

Protocol: Allylic Oxidation to 3-Caren-5-one[4][5]

-

Reaction Setup: To a solution of this compound in a suitable solvent (e.g., acetonitrile), add a catalytic amount of a transition metal salt (e.g., CuCl₂ supported on activated carbon).[18]

-

Oxidant Addition: Add tert-butyl hydroperoxide (TBHP) dropwise to the mixture while maintaining the reaction temperature (e.g., 45 °C).[18]

-

Reaction Monitoring: Stir the reaction mixture for several hours (e.g., 12 h) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).[18]

-

Workup: Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium sulfite). Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 3-caren-5-one.

Protocol: Epoxidation of this compound[3]

-

Catalyst Preparation: In a reaction vessel, dissolve this compound, a phase-transfer catalyst (e.g., [Me(n-C8H17)3N]HSO4), and a phosphonic acid co-catalyst (e.g., PhP(O)(OH)2) in a suitable solvent.

-

Reagent Addition: Add an aqueous solution of sodium tungstate (Na2WO4) and sodium hydroxide (NaOH).

-

Oxidant Addition: Cool the mixture and add hydrogen peroxide (e.g., 60% H2O2) dropwise, maintaining the temperature at or below room temperature.

-

Reaction: Stir the biphasic mixture vigorously for 12 hours.

-

Workup: Separate the organic layer. Wash with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo to obtain 3,4-epoxycarane. The product can be further purified by distillation or chromatography if necessary.

Protocol: Oximation of 3-Caren-5-one[4]

-

Reaction Setup: Dissolve 3-caren-5-one in a mixed solvent system (e.g., EtOH:H₂O = 5:1).

-

Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl) and sodium acetate to the solution. The sodium acetate acts as a buffer to prevent the acid-sensitive cyclopropane ring from opening.

-

Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC.

-

Workup: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting oxime (typically a mixture of Z and E isomers) can be purified by column chromatography.

Data Summary

The following tables summarize quantitative data related to the synthesis and bioactivity of this compound derivatives.

Table 1: Yields of Key Synthetic Intermediates from this compound

| Transformation | Product | Catalyst/Reagent System | Yield (%) | Reference |

| Epoxidation | 3,4-Epoxycarane | H₂O₂ / Na₂WO₄ / PhP(O)(OH)₂ | 87 | [2] |

| Allylic Oxidation | 3-Caren-5-one | TBHP / CuCl₂/AC | High Conversion | [3][18] |

| Ozonolysis | Caronaldehyde | O₃ | 30 (from OH reaction) | [7] |

| Ozonolysis | Caronaldehyde | O₃ | 6 (from O₃ reaction) | [7] |

Table 2: Bioactivity of Selected this compound Derivatives

| Derivative Class | Specific Compound(s) | Bioactivity | Target/Assay | Quantitative Data | Reference |

| Oxime Sulfonates | (Z)-3-Caren-5-one oxime sulfonates | Antifungal | Phytophthora piricola | EC₅₀ values reported | [3] |

| Cannabinoid Analogues | Δ(3)-THC analogues | Cannabinoid Receptor Binding | CB1 and CB2 Receptors | Differential binding affinities reported | [17] |

| Diamine Ligands | Mono-N-tosylated-1,2-diamines | Asymmetric Catalysis | Transfer hydrogenation of ketones | Effective ligand performance | [8] |

| Ingenol | (+)-Ingenol (from 14-step synthesis) | Anticancer | Protein Kinase C Activation | Approved drug derivative exists | [13] |

Conclusion and Future Prospects

This compound has firmly established itself as a powerful chiral precursor in organic synthesis. Its low cost, natural abundance, and inherent structural features provide a direct and sustainable route to a wide range of complex and biologically significant molecules. The successful syntheses of (+)-ingenol and precursors to antiviral drugs underscore its potential in pharmaceutical development. Future opportunities lie in the discovery of novel catalytic systems for even more selective functionalization of the carene skeleton and its application in the synthesis of new classes of bioactive compounds, including anti-inflammatory and neuroactive agents. The continued exploration of this versatile monoterpene will undoubtedly lead to further innovations in synthetic and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. cjm.ichem.md [cjm.ichem.md]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Ozonolysis of 3-carene in the atmosphere. Formation mechanism of hydroxyl radical and secondary ozonides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. ACP - Atmospheric photooxidation and ozonolysis of Î3-carene and 3-caronaldehyde: rate constants and product yields [acp.copernicus.org]

- 8. researchgate.net [researchgate.net]

- 9. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 10. organicreactions.org [organicreactions.org]

- 11. mdpi.com [mdpi.com]

- 12. jk-sci.com [jk-sci.com]

- 13. 14-step synthesis of (+)-ingenol from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phil S. Baran - Wikipedia [en.wikipedia.org]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 16. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. One-pot heterogeneous synthesis of Δ(3)-tetrahydrocannabinol analogues and xanthenes showing differential binding to CB(1) and CB(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Enantioselective Synthesis of (+)-3-Carene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enantioselective synthesis of derivatives from (+)-3-carene, a naturally abundant bicyclic monoterpene. The inherent chirality and unique structural features of this compound make it a valuable starting material for the synthesis of a wide range of complex chiral molecules, including ligands for asymmetric catalysis, and key intermediates for pharmaceuticals. This document details key synthetic transformations, providing experimental protocols and quantitative data for the synthesis of valuable chiral building blocks.

Stereoselective Epoxidation of this compound

The epoxidation of the double bond in this compound is a fundamental transformation that opens the door to a variety of functionalized derivatives. The reaction proceeds with high stereoselectivity, primarily yielding the α-epoxide, where the epoxide ring is on the opposite face of the molecule from the gem-dimethyl bridge. This selectivity is governed by the steric hindrance imposed by the bicyclic structure of the carene molecule.

Computational studies have shown that the transition state leading to the α-epoxide (trans to the gem-dimethyl bridge) is significantly lower in energy than the transition state for the formation of the β-epoxide. This difference in activation energy ensures the preferential formation of the α-isomer. A variety of oxidizing agents can be employed for this transformation, with meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a catalyst being common choices.

Experimental Protocol: Catalytic Epoxidation of this compound with Hydrogen Peroxide

This protocol describes the epoxidation of this compound using hydrogen peroxide as the oxidant, catalyzed by a manganese sulfate system.

Materials:

-

This compound

-

30% Hydrogen peroxide (H₂O₂)

-

Manganese (II) sulfate monohydrate (MnSO₄·H₂O)

-

Salicylic acid

-

Sodium bicarbonate (NaHCO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in acetonitrile, add manganese (II) sulfate monohydrate (0.02 eq), salicylic acid (0.04 eq), and sodium bicarbonate (0.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 30% hydrogen peroxide (2.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure (+)-3α,4α-epoxycarane.

Quantitative Data for Epoxidation of this compound

| Oxidizing System | Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (α:β) | Reference |

| m-CPBA | - | CH₂Cl₂ | 0 - rt | >95 | >99:1 | |

| H₂O₂ | MnSO₄ | CH₃CN | rt | 85 | >98:2 | |

| H₂O₂ | Methyltrioxorhenium (MTO) | Pyridine/CH₂Cl₂ | rt | 92 | >99:1 |

Synthesis of Chiral Diamines from this compound

Chiral vicinal diamines are privileged ligands in asymmetric catalysis and valuable building blocks in medicinal chemistry. This compound serves as an excellent starting material for the enantioselective synthesis of carane-based diamines. A common synthetic route involves the initial epoxidation of this compound, followed by regioselective ring-opening of the epoxide with an azide source, and subsequent reduction of the azide to the amine.

Experimental Workflow: Synthesis of trans-3,4-Diaminocaranes

The following workflow outlines the key steps in the synthesis of enantiopure trans-3,4-diaminocaranes starting from this compound.

Caption: General workflow for the synthesis of trans-3,4-diaminocaranes.

Experimental Protocol: Synthesis of mono-N-tosylated-1,2-diamines from this compound

This protocol details the synthesis of a mono-N-tosylated diamine, a versatile intermediate and ligand, starting from this compound via an aziridination reaction.

Materials:

-

This compound

-

Chloramine-T trihydrate

-

Acetonitrile (CH₃CN)

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Methanol (MeOH)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

Procedure:

Step 1: Aziridination

-

To a solution of this compound (1.0 eq) in acetonitrile, add chloramine-T trihydrate (1.2 eq).

-

Reflux the mixture for 24 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the N-tosylaziridine.

Step 2: Ring-opening with Sodium Azide

-

To a solution of the N-tosylaziridine (1.0 eq) in a mixture of acetonitrile and water, add sodium azide (3.0 eq) and ammonium chloride (1.5 eq).

-

Heat the mixture at 80 °C for 12 hours.

-

Cool the reaction, add water, and extract with ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate to give the azido tosylamide.

Step 3: Reduction of the Azide

-

Dissolve the azido tosylamide (1.0 eq) in methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (as monitored by TLC).

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the mono-N-tosylated-1,2-diamine.

Quantitative Data for Diamine Synthesis

| Derivative | Starting Material | Key Reactions | Overall Yield (%) | Enantiomeric Excess (ee) | Reference |

| trans-3,4-Diaminocarane | This compound | Epoxidation, Azide Ring Opening, Reduction | 60-70 | >99% | |

| mono-N-tosylated-1,2-diamine | This compound | Aziridination, Azide Ring Opening, Reduction | 55-65 | >99% |

Application in Asymmetric Catalysis: Transfer Hydrogenation

Chiral diamines derived from this compound have proven to be effective ligands in asymmetric catalysis, particularly in the transfer hydrogenation of ketones. The well-defined chiral environment provided by the carene backbone allows for high enantioselectivity in the reduction of prochiral ketones to chiral secondary alcohols.

Catalytic Cycle for Asymmetric Transfer Hydrogenation

The following diagram illustrates a plausible catalytic cycle for the iridium-catalyzed asymmetric transfer hydrogenation of a ketone using a chiral diamine ligand and formic acid as the hydrogen source.

Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.

This guide provides a foundational understanding of the synthetic utility of this compound in enantioselective synthesis. The detailed protocols and workflows serve as a practical resource for researchers engaged in the development of novel chiral molecules and catalytic systems. The inherent chirality and ready availability of this compound will undoubtedly continue to inspire the development of innovative and efficient synthetic methodologies.

An In-depth Technical Guide to (+)-3-Carene Synthase: Mechanism and Protein Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (+)-3-carene synthase, a key enzyme in the biosynthesis of monoterpenes. The document details its catalytic mechanism, protein structure, kinetic properties, and the experimental protocols utilized for its characterization. This information is crucial for professionals in natural product chemistry, enzyme engineering, and drug development who are interested in leveraging terpenoid diversity.

Catalytic Mechanism of this compound Synthase

This compound synthase catalyzes the complex cyclization of the acyclic precursor geranyl pyrophosphate (GPP) into the bicyclic monoterpene this compound. The reaction is a multi-step process involving carbocationic intermediates and rearrangements within the enzyme's active site.

The proposed mechanism initiates with the ionization of GPP, releasing the pyrophosphate group and forming a geranyl cation. This is followed by an isomerization to form a linalyl pyrophosphate (LPP) intermediate, which is bound to the enzyme.[1][2] Kinetic studies have shown that this compound synthase can utilize (3S)-linalyl pyrophosphate at a rate twice that of GPP, suggesting that the cyclization of the LPP intermediate is faster than the initial isomerization from GPP.[1]

Following the formation of the (3S)-LPP intermediate, a subsequent ionization and cyclization via the C1-C6 bond leads to the formation of a key intermediate, the (4S)-α-terpinyl cation.[1] From this cation, the reaction proceeds through a 1,3-hydride shift and the closure of the cyclopropyl ring to yield the final product, this compound, with the elimination of a proton.[3] The 5-proR hydrogen of the original GPP is eliminated during this final step.[1]

Below is a diagram illustrating the proposed catalytic pathway:

Caption: Proposed catalytic mechanism of this compound synthase.

Protein Structure of this compound Synthase

To date, no crystal structure of this compound synthase has been deposited in the Protein Data Bank. However, significant insights into its structure have been gained through homology modeling, typically based on the crystal structure of related monoterpene synthases such as (+)-bornyl diphosphate synthase from Salvia officinalis (PDB code: 1N22).[3]

Like other plant terpene synthases, this compound synthase is expected to adopt a characteristic alpha-helical fold. These enzymes possess a conserved aspartate-rich "DDXXD" motif located in the C-terminal domain, which is crucial for the binding of the diphosphate moiety of the substrate in conjunction with a divalent metal ion, typically Mg²⁺.[3][4]

Site-directed mutagenesis studies on this compound synthase from Sitka spruce (Picea sitchensis) have identified specific amino acid residues that play a critical role in determining the product profile. For instance, the amino acid at position 596 has been shown to be a key determinant for the formation of either this compound or (-)-sabinene. A leucine at this position favors the production of this compound, while a phenylalanine leads to (-)-sabinene as the major product.[3][5] This highlights the importance of the active site architecture in stabilizing specific carbocationic intermediates and guiding the cyclization cascade.[3]

Quantitative Data

The kinetic parameters and product distribution of this compound synthase can vary between different species and even among isoforms within the same organism. The following tables summarize quantitative data for wild-type and mutant this compound synthases from Sitka spruce (Picea sitchensis).

Table 1: Kinetic Parameters of Wild-Type and Mutant Picea sitchensis this compound Synthases

| Enzyme Variant | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) |

| PsTPS-3car1 (WT) | 3.8 ± 0.5 | 0.03 ± 0.001 | 0.008 |

| PsTPS-3car2 (WT) | 7.3 ± 0.9 | 0.02 ± 0.001 | 0.003 |

| PsTPS-sab (WT) | 4.4 ± 0.6 | 0.07 ± 0.002 | 0.016 |

| PsTPS-sab (F596L) | 6.0 ± 1.1 | 0.02 ± 0.001 | 0.003 |

Data sourced from Roach et al., 2014.[3]

Table 2: Product Distribution of Wild-Type and Mutant Picea sitchensis this compound Synthases (%)

| Compound | PsTPS-3car1 (WT) | PsTPS-3car2 (WT) | PsTPS-sab (WT) | PsTPS-sab (F596L) |

| This compound | 45.2 | 68.4 | 3.8 | 44.9 |

| (-)-Sabinene | 8.7 | 1.8 | 49.9 | 12.0 |

| α-Terpinolene | 22.0 | 14.8 | 21.0 | 20.1 |

| Myrcene | 6.8 | 3.6 | 10.3 | 8.6 |

| (-)-Limonene | 4.3 | 2.5 | 3.8 | 3.4 |

| β-Phellandrene | 3.2 | 1.9 | 3.2 | 2.9 |

| α-Pinene | 2.9 | 1.7 | 2.1 | 2.3 |

| β-Pinene | 2.7 | 1.6 | 2.5 | 2.4 |

| Terpinen-4-ol | 1.7 | 1.3 | 1.4 | 1.4 |

| Other Monoterpenes | 2.5 | 2.4 | 2.0 | 2.0 |

Data sourced from Roach et al., 2014.[3]

Experimental Protocols

The characterization of this compound synthase involves several key experimental procedures. Below are detailed methodologies for recombinant protein expression and purification, enzyme activity assays, and site-directed mutagenesis.

Recombinant Protein Expression and Purification

This protocol describes the expression of this compound synthase in Escherichia coli and subsequent purification using immobilized metal affinity chromatography (IMAC).

Caption: Workflow for recombinant protein expression and purification.

-

Cloning: The coding sequence for this compound synthase, often with the N-terminal transit peptide removed, is cloned into an E. coli expression vector, such as pET-28a, which incorporates an N-terminal His-tag for purification.

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3).

-

Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. The culture is then cooled to 16-18°C, and protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.5 mM. The culture is incubated for a further 16-20 hours at the lower temperature.

-

Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication or using a French press.

-

Purification: The lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column. After washing to remove unbound proteins, the this compound synthase is eluted with a buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Verification: The purity of the enzyme is assessed by SDS-PAGE, and the protein concentration is determined using a Bradford assay.

Enzyme Activity Assay

This protocol outlines the procedure for determining the activity and product profile of purified this compound synthase.

-

Reaction Setup: In a 2 mL glass vial, prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.2, 10% glycerol, 1 mM DTT), 10 mM MgCl₂, the purified enzyme (typically 1-5 µg), and the substrate, geranyl pyrophosphate (GPP), at a desired concentration (for kinetic analysis, this will be varied).

-

Incubation: The reaction mixture is overlaid with an organic solvent, such as pentane or hexane, to trap the volatile monoterpene products. The reaction is initiated by the addition of GPP and incubated at 30°C for a set period (e.g., 10-60 minutes).

-

Reaction Quenching and Extraction: The reaction is stopped by vigorous vortexing, which also extracts the monoterpene products into the organic layer.

-

Analysis: The organic layer is removed and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products. An internal standard (e.g., nonyl acetate) can be added to the organic solvent for accurate quantification.

Site-Directed Mutagenesis

This protocol provides a general method for introducing specific point mutations into the this compound synthase gene to investigate the function of individual amino acid residues.

-

Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.

-

PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase (e.g., Pfu) with the expression plasmid containing the wild-type synthase gene as the template and the mutagenic primers. The PCR cycling parameters are typically: an initial denaturation at 95°C for 1 minute, followed by 12-18 cycles of denaturation at 95°C, annealing at a temperature appropriate for the primers, and extension at 68°C (1 minute per kb of plasmid length).

-

Template Digestion: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid.

-

Transformation: The DpnI-treated DNA is transformed into competent E. coli cells.

-

Verification: Plasmids are isolated from the resulting colonies, and the presence of the desired mutation is confirmed by DNA sequencing. The verified mutant plasmid can then be used for protein expression and functional characterization as described above.

References

- 1. Biosynthesis of monoterpenes: regio- and stereochemistry of this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Plasticity and Evolution of this compound Synthase and (−)-Sabinene Synthase Functions of a Sitka Spruce Monoterpene Synthase Gene Family Associated with Weevil Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Terpene Synthases Reveals the Diversity of Terpenoids in Andrographis paniculata [mdpi.com]

- 5. Plasticity and evolution of this compound synthase and (-)-sabinene synthase functions of a sitka spruce monoterpene synthase gene family associated with weevil resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental fate and degradation of (+)-3-Carene

An In-depth Technical Guide on the Environmental Fate and Degradation of (+)-3-Carene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bicyclic monoterpene naturally occurring in a variety of plants, notably as a major constituent of turpentine.[1] Its use in fragrances, flavors, and as a chemical intermediate necessitates a thorough understanding of its environmental fate and degradation pathways.[2][3] This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental behavior of this compound, focusing on its degradation in various environmental compartments, intermedia transport, and potential for bioaccumulation. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the environmental risk assessment of this compound.

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of a compound is fundamental to predicting its environmental behavior. Key properties of this compound are summarized in the table below. Its low water solubility and high octanol-water partition coefficient (log Kow) suggest a tendency to partition into organic matter and biota rather than remaining in the aqueous phase.[3][4]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆ | [4] |

| Molecular Weight | 136.23 g/mol | [4] |

| Physical State | Colorless liquid | [4] |

| Boiling Point | 170-172 °C | [3] |

| Vapor Pressure | 3.72 mmHg at 25 °C | [4] |

| Water Solubility | Insoluble | [3][4] |

| log Kow (Octanol-Water Partition Coefficient) | 4.38 | [4] |

Environmental Fate and Degradation

The environmental fate of this compound is governed by a combination of transport and degradation processes, which vary in importance depending on the environmental compartment.

Atmospheric Degradation

The primary sink for this compound in the environment is the atmosphere, where it is rapidly degraded by photochemical reactions. The dominant degradation pathways are reactions with hydroxyl radicals (OH) during the day and ozone (O₃) during both day and night.[1]

Reaction with Hydroxyl Radicals (OH): The reaction of this compound with OH radicals is a significant atmospheric degradation pathway. The rate constant for this reaction has been determined to be (8.0 ± 0.5) x 10⁻¹¹ cm³ s⁻¹ at 304 K.[1] One of the main oxidation products from this reaction is caronaldehyde, with a reported yield of 0.30 ± 0.05.[1]

Reaction with Ozone (O₃): Ozonolysis is another important atmospheric degradation process for this compound. The rate constant for the reaction with ozone is (4.4 ± 0.2) x 10⁻¹⁷ cm³ s⁻¹ at 300 K.[1] The yield of caronaldehyde from this reaction is lower, at 0.06 ± 0.02.[1] The ozonolysis of Δ³-carene also results in the formation of an OH radical with a yield of 0.65 ± 0.10.[1]

These atmospheric reactions contribute to the formation of secondary organic aerosols (SOA), which can have implications for air quality and climate.

References

Olfactory properties and sensory analysis of (+)-3-Carene isomers